molecular formula C19H16FNO3S B2540965 2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine CAS No. 2320546-50-5

2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine

Cat. No.: B2540965
CAS No.: 2320546-50-5
M. Wt: 357.4
InChI Key: NRKFOGNYVHXAHQ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine typically involves the reaction of a 2-fluorophenyl derivative with a 7-methoxy-1-benzofuran-2-carbonyl precursor under specific conditions. Common reagents used in the synthesis may include thionyl chloride, sodium hydride, and various solvents such as dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: This reaction may involve reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-1,3-thiazolidine
  • 3-(7-Methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine
  • 2-Phenyl-1,3-thiazolidine

Uniqueness

2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other thiazolidine derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3S/c1-23-15-8-4-5-12-11-16(24-17(12)15)18(22)21-9-10-25-19(21)13-6-2-3-7-14(13)20/h2-8,11,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKFOGNYVHXAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCSC3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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